Tos-Gly-Pro-Arg-NHPh(4-NH2)

Catalog No.
S12383323
CAS No.
M.F
C26H36N8O5S
M. Wt
572.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tos-Gly-Pro-Arg-NHPh(4-NH2)

Product Name

Tos-Gly-Pro-Arg-NHPh(4-NH2)

IUPAC Name

(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H36N8O5S

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1

InChI Key

LHIXVSSUGJJLKZ-VXKWHMMOSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Tos-Gly-Pro-Arg-NHPh(4-NH2) is a synthetic peptide compound composed of several amino acids and functional groups. The structure includes a tosyl group (Tos), glycine (Gly), proline (Pro), arginine (Arg), and a phenyl group with an amino substituent at the para position (NHPh(4-NH2)). This compound is notable for its potential applications in medicinal chemistry, particularly in the development of protease inhibitors and therapeutic agents.

Typical of peptides, including:

  • Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of individual amino acids.
  • Covalent Bond Formation: The amino group of the arginine residue can form covalent bonds with electrophilic centers in target proteins, which is a characteristic feature of many protease inhibitors.
  • N-acylation: The tosyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance the compound's biological activity.

The biological activity of Tos-Gly-Pro-Arg-NHPh(4-NH2) is primarily associated with its role as a potential inhibitor of serine and cysteine proteases. These enzymes are crucial in various physiological processes, including protein digestion, cell signaling, and immune responses. The presence of the arginine residue is particularly significant, as it can interact favorably with the active sites of these enzymes, enhancing inhibitory potency.

Studies have indicated that compounds with similar structures may exhibit anti-inflammatory and anticancer properties due to their ability to modulate protease activity.

The synthesis of Tos-Gly-Pro-Arg-NHPh(4-NH2) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. Key steps include:

  • Activation of Amino Acids: Each amino acid is activated using coupling reagents such as 1-hydroxybenzotriazole or dicyclohexylcarbodiimide.
  • Coupling: The activated amino acids are sequentially coupled to a solid support, forming peptide bonds.
  • Deprotection: Protective groups on the amino acids (e.g., Fmoc or Boc groups) are removed at appropriate stages to allow further coupling.
  • Cleavage: The final peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography.

Tos-Gly-Pro-Arg-NHPh(4-NH2) has potential applications in:

  • Drug Development: As a lead compound for designing protease inhibitors that could be used in treating diseases such as cancer and viral infections.
  • Biotechnology: In research settings for studying protease function and inhibition mechanisms.
  • Therapeutics: Potential use in formulations targeting inflammatory diseases by modulating protease activity.

Interaction studies involving Tos-Gly-Pro-Arg-NHPh(4-NH2) focus on its binding affinity to various proteases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess:

  • Binding Kinetics: Understanding how quickly and effectively the compound binds to target enzymes.
  • Inhibition Profiles: Determining the concentration at which the compound effectively inhibits enzyme activity.

These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with Tos-Gly-Pro-Arg-NHPh(4-NH2). Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Tos-Gly-Ala-ArgSimilar backbone with alanine instead of prolineMay exhibit different binding affinities
Gly-Pro-ArgLacks tosyl group; simpler structurePotentially less stable but easier to synthesize
Gly-Pro-LysLysine instead of arginineDifferent charge properties affecting interactions
Tos-Gly-Pro-LysSimilar to Tos-Gly-Pro-Arg but with lysineMay have distinct biological activities

Tos-Gly-Pro-Arg-NHPh(4-NH2) stands out due to its specific combination of functional groups that enhance its potential as a therapeutic agent through targeted inhibition mechanisms.

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

572.25293745 g/mol

Monoisotopic Mass

572.25293745 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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